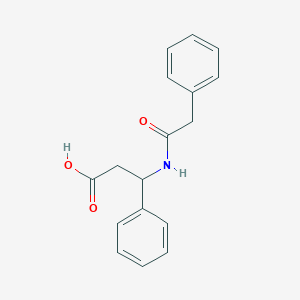

3-Phenyl-3-phenylacetylamino-propionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-3-[(2-phenylacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-16(11-13-7-3-1-4-8-13)18-15(12-17(20)21)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKWJOAJRKPEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389248 | |

| Record name | 3-Phenyl-3-phenylacetylamino-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202551 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65451-19-6 | |

| Record name | 3-Phenyl-3-phenylacetylamino-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of 3 Phenyl 3 Phenylacetylamino Propionic Acid

Strategies for Functional Group Modifications

The chemical versatility of 3-Phenyl-3-phenylacetylamino-propionic acid stems from its primary functional groups: the carboxylic acid and the amide linkage. Each offers a handle for specific chemical derivatization.

The carboxylic acid group is a prime target for modification, most commonly through esterification . Reacting the parent acid with various alcohols under acidic conditions (e.g., using chlorotrimethylsilane (B32843) in methanol) can yield a range of methyl, ethyl, or more complex esters. nih.gov This transformation neutralizes the acidic nature of the molecule and can significantly alter its solubility and pharmacokinetic properties.

The amide group's N-H bond can also be a point of modification, although it is generally less reactive than the carboxylic acid. The phenyl rings on both the propionic acid backbone and the phenylacetyl group are susceptible to electrophilic aromatic substitution . Reactions such as halogenation, nitration, or Friedel-Crafts acylation could introduce a wide array of substituents onto the aromatic systems, thereby modulating the electronic and steric properties of the molecule.

Additionally, the methylene (B1212753) group of the phenylacetyl moiety can be a site for functionalization, allowing for the introduction of further diversity. General principles of chemical derivatization, such as using propionic anhydride (B1165640) to modify free amine groups, can be adapted to target specific functionalities within the molecule or its derivatives under controlled conditions. nih.gov The presence of adjacent functional groups can influence the chemical properties and reactivity of any given group within the molecule. ashp.org

Table 1: Potential Functional Group Modifications

| Target Functional Group | Reaction Type | Potential Reagents | Expected Product |

|---|---|---|---|

| Carboxylic Acid | Esterification | Methanol/TMSCl, Ethanol/H₂SO₄ | Methyl ester, Ethyl ester |

| Phenyl Rings | Electrophilic Substitution | Br₂/FeBr₃, HNO₃/H₂SO₄ | Brominated analogues, Nitrated analogues |

| Amide Nitrogen | Alkylation | Alkyl halides (under strong base) | N-alkylated derivatives |

Synthesis of N-Acyl and C-Substituted Analogues

The synthesis of analogues is a cornerstone of medicinal chemistry, allowing for systematic exploration of structure-activity relationships. For this compound, both N-acyl and C-substituted analogues represent important classes of derivatives.

N-Acyl Analogues: These are synthesized by replacing the phenylacetyl group with other acyl moieties. This can be achieved by first hydrolyzing the existing amide bond or by starting the synthesis from 3-amino-3-phenylpropionic acid. The free amine can then be acylated with a variety of acyl chlorides or anhydrides to introduce new N-acyl chains. This approach allows for the investigation of how changes in the size, shape, and electronic nature of the N-acyl group affect the molecule's properties. The synthesis of various N-acyl norepinephrine (B1679862) analogues demonstrates the feasibility of this strategy on similar scaffolds.

C-Substituted Analogues: Carbon-substituted analogues involve modification of the carbon skeleton. This most commonly refers to the introduction of substituents on the phenyl rings. For example, fluorinated analogues of phenylalanine have been synthesized using methods that could be adapted for this scaffold. beilstein-journals.org Such syntheses often start from correspondingly substituted precursors, such as a substituted benzaldehyde, which is then carried through a multi-step synthesis to build the final molecule. beilstein-journals.org The synthesis of C-substituted phenothiazine (B1677639) derivatives provides another example of strategies for modifying aromatic rings within a larger molecule. researchgate.net

Formation of Complex Molecular Architectures Incorporating the this compound Scaffold

The defined structure of this compound makes it an attractive building block, or scaffold, for the construction of larger, more complex molecules. mdpi.com The principles of scaffold-based synthesis can be applied to rationally design and create novel molecular architectures with specific functions. mdpi.com

The carboxylic acid provides a convenient attachment point for coupling to other molecules, such as peptides, polymers, or fluorescent probes. For instance, it could be activated and linked to the N-terminus of a peptide sequence. Conversely, if the phenylacetyl group were removed, the resulting free amine at the 3-position could be coupled to the C-terminus of a peptide.

This scaffold can be incorporated into larger frameworks to create multivalent systems. For example, by using hubs like triazine, multiple copies of the molecule could be linked together to create probes for biological imaging or targeted therapeutics. mdpi.com The synthesis of 3'-(Phenyl alkynyl) analogs of abscisic acid illustrates how a core structure can be elaborated with rigid frameworks to create potent biological antagonists. rsc.org Such complex architectures can be designed to interact with specific biological targets by presenting multiple functional groups in a defined spatial arrangement.

Investigating Degradation Pathways and Hydrolysis Products Under Controlled Conditions

Understanding the stability and degradation of a compound is crucial for its development and application. For this compound, the most chemically labile bond under physiological or controlled environmental conditions is the amide linkage.

Hydrolysis: The primary degradation pathway is expected to be the hydrolysis of the amide bond. This reaction, which can be catalyzed by acid or base, would break the molecule into two primary components:

3-Amino-3-phenylpropionic acid

Phenylacetic acid

Metabolic Degradation: Following hydrolysis, the resulting products would likely be further metabolized through known biochemical pathways. Phenylacetic acid (PA) degradation in bacteria, for instance, proceeds through an aerobic hybrid pathway encoded by the paa gene cluster, ultimately yielding succinyl-CoA and acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. researchgate.net

The 3-phenylpropionic acid component (structurally related to the hydrolyzed backbone) is known to be degraded by various microorganisms. nih.govfao.org One proposed pathway involves a mechanism similar to fatty acid β-oxidation, shortening the side chain to form benzoyl-CoA, which is then further degraded. nih.gov In some organisms, the degradation of 3-phenylpropionic acid proceeds via benzoic acid and catechol as metabolic intermediates. fao.org

Table 2: Potential Degradation and Hydrolysis Products

| Initial Process | Primary Products | Subsequent Degradation Intermediates (from related compounds) | Final Metabolites (from related compounds) |

|---|---|---|---|

| Amide Hydrolysis | 3-Amino-3-phenylpropionic acid, Phenylacetic acid | Cinnamic acid, Benzoic acid, Catechol, β-ketoadipyl-CoA researchgate.netnih.govfao.org | Succinyl-CoA, Acetyl-CoA researchgate.net |

Mechanistic Investigations of Reactions Involving 3 Phenyl 3 Phenylacetylamino Propionic Acid

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 3-Phenyl-3-phenylacetylamino-propionic acid can be logically approached in two key stages: the formation of the β-amino acid backbone, 3-amino-3-phenylpropionic acid, followed by the N-acylation with a phenylacetyl group.

Formation of the 3-Amino-3-phenylpropionic Acid Backbone:

A plausible and historically significant method for the synthesis of β-amino acids is the Rodionov reaction . This reaction involves the condensation of an aldehyde (benzaldehyde), malonic acid, and ammonia.

The mechanism of the Rodionov reaction proceeds through several steps:

Knoevenagel Condensation: Benzaldehyde reacts with malonic acid in the presence of a basic catalyst (ammonia or an amine) to form an α,β-unsaturated dicarboxylic acid.

Michael Addition: Ammonia then acts as a nucleophile and adds to the β-position of the unsaturated intermediate in a conjugate addition.

Decarboxylation: Upon heating, the resulting amino-dicarboxylic acid undergoes decarboxylation to yield the final β-amino acid, 3-amino-3-phenylpropionic acid.

Another relevant synthetic approach is the Mannich-type reaction . In a modern context, this could involve the reaction of a ketene silyl acetal with an imine derived from benzaldehyde and an amine, often catalyzed by a Lewis acid.

N-Acylation to Form this compound:

Once the 3-amino-3-phenylpropionic acid backbone is formed, the final step is the formation of an amide bond with phenylacetic acid. This reaction, known as N-acylation, is fundamental in peptide synthesis. The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions. Therefore, the carboxylic acid (phenylacetic acid) must first be "activated."

A common method for this activation involves the use of a coupling agent , such as a carbodiimide like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The mechanism of carbodiimide-mediated amide bond formation is as follows:

Activation of the Carboxylic Acid: The carboxylate of phenylacetic acid attacks the central carbon atom of the carbodiimide, forming a highly reactive O-acylisourea intermediate.

Nucleophilic Attack by the Amine: The amino group of 3-amino-3-phenylpropionic acid then attacks the carbonyl carbon of the O-acylisourea intermediate.

Formation of the Amide Bond: A tetrahedral intermediate is formed, which then collapses to yield the desired amide, this compound, and a urea byproduct.

Kinetics and Thermodynamics of Formation and Transformation

Kinetics:

The rates of the reactions involved are influenced by several factors:

Concentration of Reactants: Higher concentrations of the reactants will generally lead to a faster reaction rate, according to the principles of chemical kinetics.

Temperature: Increasing the temperature typically increases the rate of reaction by providing the molecules with more kinetic energy, thus increasing the frequency and energy of collisions.

Solvent: The choice of solvent can significantly impact reaction rates. For instance, polar aprotic solvents are often used for N-acylation reactions to solvate the charged intermediates and facilitate the reaction.

Catalyst: The presence and concentration of a catalyst can dramatically increase the reaction rate by providing an alternative reaction pathway with a lower activation energy.

| Factor | Effect on Reaction Rate | Applicable Step(s) |

| Reactant Concentration | Increased concentration generally increases the rate. | All steps |

| Temperature | Increased temperature generally increases the rate. | All steps |

| Solvent Polarity | Can significantly influence rates of ionic reactions. | N-acylation |

| Catalyst Presence | Increases the rate by lowering activation energy. | All steps |

Thermodynamics:

The formation of the C-N amide bond is a thermodynamically uphill process in the absence of an activating agent. The change in Gibbs free energy (ΔG) for the direct condensation of a carboxylic acid and an amine is positive, indicating a non-spontaneous reaction. stackexchange.com This is primarily due to a large positive enthalpy change (ΔH) required to break the stable C-O bond of the carboxylic acid and the N-H bond of the amine. stackexchange.com While the entropy change (ΔS) can be slightly favorable due to the release of a water molecule, it is not sufficient to overcome the unfavorable enthalpy at normal temperatures. stackexchange.com

| Thermodynamic Parameter | Direct Amide Formation | Activated Amide Formation |

| ΔG (Gibbs Free Energy) | Positive (Non-spontaneous) | Negative (Spontaneous) |

| ΔH (Enthalpy) | Positive (Endothermic) | Overall Negative (Exothermic) |

| ΔS (Entropy) | Slightly Positive | Positive |

Role of Catalysis in Enhancing Synthetic Efficiency and Selectivity

Catalysis plays a crucial role in the synthesis of this compound by increasing reaction rates, improving yields, and controlling selectivity.

Catalysis in β-Amino Acid Synthesis:

Base Catalysis: In the Rodionov reaction, a base such as ammonia or an organic amine is used to catalyze the initial Knoevenagel condensation by deprotonating the malonic acid, making it a more potent nucleophile.

Lewis and Brønsted Acid Catalysis: In Mannich-type reactions, Lewis acids (e.g., TiCl₄, ZnCl₂) or Brønsted acids can be used to activate the imine electrophile, making it more susceptible to nucleophilic attack.

Catalysis in N-Acylation:

While coupling agents like DCC and EDC are consumed stoichiometrically, they can be considered part of a "catalytic cycle" in a broader sense, as they facilitate the reaction without being incorporated into the final product.

Enzymatic Catalysis: A greener and highly selective alternative to chemical coupling agents is the use of enzymes. Lipases and proteases have been shown to catalyze the formation of amide bonds. nih.gov These biocatalysts can operate under mild conditions and often exhibit high enantioselectivity, which would be important if a specific stereoisomer of this compound were desired. The use of aminoacylases is also a promising approach for the synthesis of N-acyl-amino acids. nih.gov

| Catalyst Type | Role in Synthesis | Example |

| Base Catalyst | Promotes condensation in β-amino acid synthesis. | Ammonia, Triethylamine |

| Lewis Acid Catalyst | Activates imines in Mannich-type reactions. | Titanium tetrachloride (TiCl₄) |

| Coupling Agents | Activate carboxylic acids for N-acylation. | Dicyclohexylcarbodiimide (DCC) |

| Enzymes (Biocatalysts) | Catalyze amide bond formation with high selectivity. | Lipases, Proteases, Aminoacylases |

Computational and Theoretical Studies on 3 Phenyl 3 Phenylacetylamino Propionic Acid and Its Derivatives

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational preferences of molecules. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to solve the electronic structure of the molecule, from which geometric parameters can be derived. nih.gov For a molecule like 3-Phenyl-3-phenylacetylamino-propionic acid, these calculations can predict bond lengths, bond angles, and dihedral angles.

Typically, a basis set, which is a set of mathematical functions used to build the molecular orbitals, is chosen for these calculations. A common and robust choice is the 6-311++G(d,p) basis set. nih.gov The results from these computations are often compared with experimental data, where available, to validate the theoretical model. For instance, studies on similar molecules like 1,3-phenylenediacetic acid have shown that the B3LYP functional within DFT provides results that are in good agreement with experimental findings. nih.govresearchgate.net Such analyses are crucial for understanding the intrinsic conformational preferences of the molecule, which are dictated by its electronic and steric properties. nih.gov

| Parameter | Description | Typical Computational Method | Basis Set Example |

|---|---|---|---|

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C=O). | DFT (B3LYP) / HF | 6-311++G(d,p) |

| Bond Angle | The angle formed between three connected atoms. | DFT (B3LYP) / HF | 6-311++G(d,p) |

| Dihedral Angle | The angle between two intersecting planes, crucial for defining molecular conformation. | DFT (B3LYP) / HF | 6-311++G(d,p) |

Molecular Docking Simulations to Investigate Binding Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action. For this compound, docking simulations could be used to explore its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors.

The process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. scienceopen.com The simulation also reveals plausible binding poses and specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the receptor's amino acid residues. nih.govnih.gov For example, studies on structurally related β-hydroxy-β-arylpropanoic acids have used molecular docking to identify potential cyclooxygenase-2 (COX-2) inhibitors. mdpi.com

| Biological Target (Example) | Ligand | Key Interaction Types | Predicted Outcome |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | This compound | Hydrogen Bonds, Hydrophobic Interactions | Binding Affinity Score (e.g., in kcal/mol) |

| Matrix Metalloproteinases (MMPs) | Derivatives | Coordination with metal ions, Hydrogen Bonds | Inhibition potential |

| Tyrosyl-tRNA synthetase | Analogues | Electrostatic Interactions, Hydrogen Bonds | Binding Energy (e.g., in kcal/mol) |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. Quantum chemical calculations can determine properties related to Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C chemical shifts. nih.gov These theoretical values provide a basis for assigning the signals observed in experimental NMR spectra. Similarly, vibrational frequencies corresponding to IR and Raman active modes can be calculated. researchgate.net A comparison between the computed and observed vibrational wavenumbers helps in the detailed assignment of the fundamental vibrational modes of the molecule. nih.gov

| Spectroscopy Type | Calculated Property | Common Computational Approach | Application |

|---|---|---|---|

| NMR | ¹H and ¹³C Chemical Shifts (ppm) | DFT/GIAO | Structural elucidation and assignment of experimental spectra. |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) and Intensities | DFT (B3LYP) | Identification of functional groups and vibrational modes. |

| Raman | Vibrational Frequencies (cm⁻¹) and Activities | DFT (B3LYP) | Complementary to IR for analyzing molecular vibrations. |

Conformational Analysis and Energy Landscapes

Due to the presence of several rotatable single bonds, this compound can adopt numerous conformations. Conformational analysis aims to identify the stable arrangements of the atoms in the molecule (conformers) and to determine their relative energies. nih.gov The collection of all possible conformations and their corresponding energies forms the potential energy surface, or "energy landscape," of the molecule. nih.govrsc.org

Computational methods are used to systematically explore this landscape by rotating key dihedral angles and calculating the energy of each resulting structure. This process identifies the low-energy minima on the surface, which correspond to the most stable and likely observable conformers. nih.gov Understanding the energy landscape is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site. nih.gov

| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Global Minimum | The most stable conformation with the lowest energy. | 0.00 | High |

| Local Minimum 1 | A stable, but slightly higher energy conformation. | 1.5 | Moderate |

| Local Minimum 2 | Another stable conformation with higher energy. | 3.0 | Low |

| Transition State | An energy maximum connecting two minima. | >5.0 | Negligible |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

The process involves several steps:

A dataset of analogues with experimentally measured biological activity is compiled.

A variety of molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each molecule.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates the descriptors with the activity. nih.govmdpi.com

The resulting QSAR model is validated to ensure its predictive power. nih.govmdpi.com A robust model can highlight the key structural features that are important for the desired biological effect. nih.gov

| QSAR Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | IC₅₀, ED₅₀, Inhibition (%) |

| Independent Variables | Calculated molecular descriptors that quantify structural features. | LogP (hydrophobicity), Molar Refractivity (steric), Dipole Moment (electronic) |

| Mathematical Model | The equation relating descriptors to activity. | Linear Regression, Partial Least Squares (PLS), Gene Expression Programming (GEP) |

| Validation Metrics | Statistical parameters used to assess the model's quality and predictability. | R² (Coefficient of determination), Q² (Cross-validated R²), RMSE (Root Mean Square Error) |

Biological Activity and Molecular Interactions in Vitro and Mechanistic Focus Only

Investigations into Enzyme Inhibition Mechanisms

Inhibition of Aldose Reductase by Related Derivatives

While direct studies on 3-Phenyl-3-phenylacetylamino-propionic acid are not extensively documented in the available literature, research into structurally similar compounds provides insight into potential inhibitory mechanisms. A series of (Z)-3-phenyl-2-benzoylpropenoic acid derivatives have been synthesized and evaluated for their in vitro inhibitory activity against rat lens aldose reductase. The enzyme's activity was determined by spectrophotometrically monitoring NADPH consumption. Within this series, certain derivatives demonstrated notable potency, suggesting that the phenylpropenoic acid scaffold is a promising starting point for aldose reductase inhibitors.

Table 1: In Vitro Rat Lens Aldose Reductase Inhibition by (Z)-3-phenyl-2-benzoylpropenoic Acid Derivatives

| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| 3k | 3,4-dihydroxy | 0.49 |

| 3j | 4-hydroxy-3-methoxy | 1.05 |

| 3i | 3-hydroxy-4-methoxy | 1.83 |

| 3g | 4-hydroxy | 2.16 |

IC₅₀ values represent the concentration required to produce 50% enzyme inhibition.

Interaction with Insulin-Degrading Enzyme

No specific studies detailing the direct interaction between this compound and Insulin-Degrading Enzyme (IDE) are present in the reviewed scientific literature. However, understanding the mechanistic function of IDE is critical in evaluating potential interactions. IDE is a 110-kDa zinc metalloprotease responsible for the degradation of multiple substrates, including insulin, glucagon, and the amyloid-β peptide implicated in Alzheimer's disease nih.gov. The enzyme functions by enclosing its substrates within a catalytic chamber. Beyond its proteolytic activity, a proteolytically inactive form of IDE has been shown to act as a chaperone, inhibiting the formation of amyloid aggregates from amyloid-β peptides and rendering the resulting aggregates non-neurotoxic researchgate.net. This dual function highlights IDE as a complex enzyme whose modulation could have significant physiological effects.

Receptor Agonism/Antagonism Studies in Cell-Free or Cell-Based Assays

Glutamate Receptor Subtype Activation/Modulation

There is no available data from cell-free or cell-based assays that describes the agonist or antagonist activity of this compound on glutamate receptor subtypes. Glutamate receptors, crucial for excitatory synaptic signaling in the central nervous system, are broadly divided into ionotropic and metabotropic receptors nih.gov. The α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA)-selective glutamate receptors, a subtype of ionotropic receptors, possess a two-lobed ligand-binding domain. Studies using site-directed mutagenesis on this domain have shown that specific amino acid residues are critical for selectively binding agonists, while antagonist binding is less affected by these specific mutations, suggesting different interaction modes within the binding site nih.gov.

P2X7 Receptor Antagonism

Direct studies on the antagonism of the P2X7 receptor by this compound have not been reported. The P2X7 receptor is an ATP-gated ion channel that plays a significant role in inflammatory processes frontiersin.orgnih.gov. Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) nih.gov. The development of potent and selective P2X7 receptor antagonists is an active area of research for conditions involving chronic inflammation and pain frontiersin.orgnih.gov. These antagonists function by blocking the ion channel, thereby preventing the downstream signaling cascades that lead to inflammation.

Anti-Proliferative and Anti-Angiogenic Effects in Cell Lines

Investigations into related propanoic acid and phenylpropenone derivatives have revealed significant anti-proliferative and anti-angiogenic activities in various in vitro models.

Novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have demonstrated structure-dependent anti-proliferative activity against the A549 human lung adenocarcinoma cell line nih.gov. Certain derivatives, particularly those containing an oxime moiety, exhibited potent cytotoxicity with IC₅₀ values in the low micromolar range, surpassing the efficacy of the standard chemotherapeutic agent cisplatin nih.gov. Similarly, a study on organotin(IV) carboxylate compounds derived from propanoic acids, such as oxaprozin, found potent anti-proliferative activity against a panel of human cancer cell lines, including prostate (PC-3), colorectal adenocarcinoma (HT-29), breast (MCF-7), and hepatocellular (HepG2) cancers nih.govmdpi.com.

Table 2: In Vitro Antiproliferative Activity of Propanoic Acid Derivatives Against Human Cancer Cell Lines

| Compound Class | Cell Line | Activity (IC₅₀ in µM) |

|---|---|---|

| Thiazolylamino propanoic acid derivative 21 | A549 (Lung) | 5.42 |

| Thiazolylamino propanoic acid derivative 22 | A549 (Lung) | 2.47 |

| Triphenyltin(IV) Oxaprozin Derivative | PC-3 (Prostate) | 0.100 - 0.785 |

| Triphenyltin(IV) Oxaprozin Derivative | HT-29 (Colorectal) | 0.100 - 0.785 |

| Triphenyltin(IV) Oxaprozin Derivative | MCF-7 (Breast) | 0.100 - 0.785 |

| Triphenyltin(IV) Oxaprozin Derivative | HepG2 (Hepatocellular) | 0.100 - 0.785 |

Data represents findings from studies on different classes of propanoic acid derivatives nih.govnih.govmdpi.com.

In the context of anti-angiogenic effects, synthetic phenylpropenone derivatives have been screened for their ability to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis in vitro using Human Umbilical Vein Endothelial Cells (HUVECs) nih.gov. The compound 1,3-diphenyl-propenone (also known as chalcone) was identified as the most effective, and its mechanism of action was linked to the inhibition of multiple receptor tyrosine kinases, including the VEGF receptor 2, Tie-2, and fibroblast growth factor (FGF) receptor 3 nih.gov. This inhibition of key pro-angiogenic signaling pathways demonstrates the potential of this chemical scaffold to interfere with the formation of new blood vessels.

Antimicrobial Activity against Specific Microorganisms in Cell Culture

Direct studies detailing the in vitro antimicrobial activity of this compound against specific microorganisms are not readily found in the existing scientific literature. However, research into related propionic acid derivatives provides a context for potential antimicrobial effects.

Propionic acid and its derivatives are known to possess antimicrobial properties. researchgate.netmdpi.comresearchgate.net Their mechanism is often attributed to the ability to lower the pH of their environment and, in their undissociated form, to penetrate microbial cells. drugbank.com Once inside, the accumulation of metabolites like propionyl-CoA can interfere with essential cellular processes, such as glucose metabolism in fungi. drugbank.com

Studies on other complex phenylpropanoids have demonstrated that structural features, such as phenolic hydroxyl groups and the number and position of certain side chains, play a key role in their antibacterial activity. mdpi.com For instance, various synthetic flavonoids and other propionic acid derivatives have shown potent, structure-dependent activity against both Gram-positive and Gram-negative bacteria. researchgate.netplos.org While these findings relate to broader classes of compounds, they suggest that this compound could theoretically exhibit antimicrobial properties, though specific data, such as Minimum Inhibitory Concentration (MIC) values, are unavailable.

Table 1: Antimicrobial Activity Data for Structurally Related Compound Classes (Note: This table is illustrative of the types of data available for related compounds, not for this compound itself, for which specific data has not been identified.)

| Compound/Derivative Class | Target Microorganism | Observed Activity (MIC) | Source |

|---|---|---|---|

| Plicatin B (a prenylated phenylpropanoid) | Streptococcus mutans | 31.2 µg/mL | mdpi.com |

| Plicatin B (a prenylated phenylpropanoid) | Streptococcus sanguinis | 31.2 µg/mL | mdpi.com |

| Synthetic Flavonoid (ClCl-flav) | Gram-positive bacteria | 0.24 µg/mL | plos.org |

Role as Biochemical Intermediates or Metabolites

There is no direct evidence from the searched literature to confirm this compound as a standard biochemical intermediate or metabolite in established pathways. Its structure, however, shares features with molecules involved in penicillin biosynthesis and degradation. For example, the biosynthesis of benzylpenicillin (Penicillin G) involves the N-acylation of 6-aminopenicillanic acid with phenylacetyl-group donors. nih.gov It is plausible that a compound like this compound could arise as a minor metabolite or a degradation product from benzylpenicillin or related β-lactam antibiotics, but specific studies documenting this transformation are lacking.

Derivatives of β-phenylalanine, to which the subject compound is structurally related, are utilized as precursors in the synthesis of molecules targeting markers of Alzheimer's disease, highlighting their role as versatile intermediates in medicinal chemistry. nih.gov

Elucidation of Molecular Mechanisms of Action in Biological Systems (Excluding Human Physiology)

Specific molecular mechanisms of action for this compound in non-human biological systems have not been elucidated in the available research. The mechanisms of related compounds offer some hypothetical possibilities. For antimicrobial action, the disruption of the cytoplasmic membrane, inhibition of nucleic acid synthesis, and interference with energy metabolism are common mechanisms for compounds like synthetic flavonoids. plos.org

For propionic acid itself, the antifungal activity in certain species is linked to the inhibition of glucose metabolism by propionyl-CoA. drugbank.com A structurally similar compound, 3-Phenylacetylamino-2,6-piperidinedione (Antineoplaston A10), was studied for its mode of action and found to interact weakly but specifically with DNA, suggesting a potential mechanism involving binding to chromatin. nih.gov Given the structural similarities, this could suggest a potential, though unproven, avenue of interaction for this compound.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms. While specific experimental data for 3-Phenyl-3-phenylacetylamino-propionic acid is not widely published, the expected analyses would involve ¹H NMR, ¹³C NMR, and various 2D NMR techniques to confirm its complex structure.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons of the two phenyl rings, the methylene (B1212753) protons of the phenylacetyl group and the propionic acid backbone, the methine proton, and the amide proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide critical information about the connectivity of the molecule.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the number and chemical environment of the carbon atoms. A ¹³C NMR spectrum of this compound would display unique resonances for each carbon atom, including those of the carbonyl groups (acid and amide), the aromatic rings, the methylene groups, and the methine carbon. This analysis is crucial for confirming the carbon skeleton of the molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the precise connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, helping to piece together the spin systems within the propionic acid and phenylacetyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different structural fragments, such as linking the phenylacetyl group to the amino group and the phenyl group to the chiral center of the propionic acid backbone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the precise determination of the molecular mass. For this compound (molecular formula C₁₇H₁₇NO₃), HRESIMS would be used to measure its exact monoisotopic mass. This highly accurate mass measurement is used to confirm the elemental composition of the molecule. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇NO₃ |

| Calculated Monoisotopic Mass | 283.120843 Da |

The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation. Expected fragmentation could involve the cleavage of the amide bond, loss of the carboxylic acid group, and fragmentation of the phenylacetyl moiety, providing a characteristic fingerprint for the molecule.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation, identification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is the most common technique used for non-volatile compounds like this compound.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The detection is commonly performed using a UV detector, as the two phenyl rings in the molecule will absorb UV light. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. Furthermore, the peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of its purity by detecting any potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for verifying the purity of this compound and for its quantification in various matrices. A typical analysis would involve developing a method that provides a sharp, symmetrical peak for the compound, well-resolved from any impurities or starting materials.

A reversed-phase HPLC method would likely be suitable. This would typically utilize a C18 column with a mobile phase consisting of an aqueous component (like water with an acid modifier such as formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent (such as acetonitrile or methanol). The gradient and flow rate would be optimized to achieve adequate separation and a reasonable run time. Detection would most likely be performed using a UV detector, set to a wavelength where the phenyl groups exhibit strong absorbance (e.g., around 210-260 nm).

Method validation according to ICH guidelines would be necessary to ensure linearity, precision, accuracy, and robustness. However, specific chromatograms, retention times, and validation data for this compound are not available in the searched literature.

Gas Chromatography (GC)

Gas Chromatography (GC) is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like carboxylic acids and amides. The high temperatures required for volatilization in the GC inlet can lead to the degradation of this compound.

To analyze this compound by GC, a derivatization step would be necessary to convert the polar carboxylic acid and amide functional groups into more volatile and thermally stable esters and silylated amides. For example, the carboxylic acid could be esterified using diazomethane (B1218177) or silylated using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Following derivatization, the resulting compound could be analyzed on a capillary column (e.g., a DB-5 or similar). Detection would typically be performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).

No specific GC methods or derivatization procedures for this compound have been documented in the reviewed sources.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial tool for confirming the presence of key functional groups within the this compound molecule. The IR spectrum would be expected to show characteristic absorption bands corresponding to its structure.

Based on its functional groups (carboxylic acid, secondary amide, and phenyl rings), the following peaks would be anticipated:

A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

A C=O stretching band for the carboxylic acid, usually around 1725-1700 cm⁻¹.

An N-H stretching band for the secondary amide, expected near 3300 cm⁻¹.

A C=O stretching band for the amide (Amide I band), typically around 1680-1630 cm⁻¹.

An N-H bending band for the amide (Amide II band), usually in the 1570-1515 cm⁻¹ region.

C-H stretching bands for the aromatic rings, typically appearing just above 3000 cm⁻¹.

C=C stretching bands for the aromatic rings, in the 1600-1450 cm⁻¹ region.

While spectra for related compounds like 3-phenylpropionic acid are available, a specific, experimentally obtained IR spectrum for this compound with assigned peak values is not present in the searched literature.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD), particularly single-crystal X-ray crystallography, is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide groups.

Powder X-ray diffraction (PXRD) could be used to characterize the bulk material, confirm its crystalline nature, and identify its crystal phase. However, no published crystallographic data (e.g., unit cell parameters, space group, or atomic coordinates) for this compound were found. Studies on derivatives of phenylpropionic acid have been conducted, but this specific compound has not been characterized by XRD in the available literature. sci-hub.seresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample of the compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula of this compound (C₁₇H₁₇NO₃).

The theoretical composition is:

Carbon (C): 72.07%

Hydrogen (H): 6.05%

Nitrogen (N): 4.94%

Oxygen (O): 16.94% (typically determined by difference)

An acceptable experimental result would show a close correlation (typically within ±0.4%) with these theoretical values, thereby confirming the elemental composition and supporting the assigned molecular formula. Specific experimental results from elemental analysis of this compound are not documented in the available literature.

Applications As Chemical Probes and Building Blocks in Advanced Research

Use in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic natural peptides, often with improved stability against enzymatic degradation, better bioavailability, and enhanced receptor affinity. The backbone of 3-Phenyl-3-phenylacetylamino-propionic acid is a β-amino acid, a class of molecules that has garnered significant attention as a building block for peptidomimetics.

Unlike natural peptides composed of α-amino acids, peptides synthesized with β-amino acids (β-peptides) often adopt stable, predictable secondary structures, such as helices and turns. The incorporation of a β-amino acid like the 3-phenyl-3-aminopropionic acid core of the title compound introduces an extra carbon into the peptide backbone. This modification alters the spacing of side chains and the hydrogen bonding patterns, rendering the resulting peptidomimetic resistant to proteases that typically cleave α-peptide bonds.

The phenyl group at the β-position and the phenylacetyl group on the amino function contribute to the molecule's potential to mimic the side chains of aromatic amino acids like phenylalanine or tryptophan. These aromatic interactions are often crucial for the binding of natural peptides to their biological targets. By presenting these phenyl groups on a stable, non-natural backbone, this compound serves as a scaffold to create mimics of bioactive peptides, potentially leading to the development of more robust therapeutic agents. A related compound, 3-Phenylacetylamino-2,6-piperidinedione, has been identified as a naturally occurring peptide analogue, highlighting the relevance of this structural motif in mimicking peptide functions.

| Property | Natural α-Peptide Fragment | β-Peptidomimetic Analogue |

|---|---|---|

| Backbone Structure | Repeating -(NH-CHR-CO)- units | Repeating -(NH-CHR-CH₂-CO)- units |

| Proteolytic Stability | Low (susceptible to proteases) | High (resistant to proteases) |

| Secondary Structures | α-helices, β-sheets | Helices (e.g., 14-helix), turns, sheets |

| Bioavailability | Often poor | Potentially improved |

Integration into Prodrug Strategies for Targeted Delivery (Conceptual Framework)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This strategy is employed to overcome issues such as poor solubility, low permeability, rapid metabolism, or lack of target specificity. The structure of this compound, featuring a terminal carboxylic acid group, is well-suited for integration into prodrug designs.

The carboxylic acid moiety can be chemically modified to form esters or amides. For instance, esterification of the carboxylic acid can increase the lipophilicity of the parent compound, which may enhance its ability to cross cell membranes. Once inside a target cell or tissue, endogenous esterase enzymes can cleave the ester group, releasing the active carboxylic acid-containing drug.

Furthermore, the amino acid-like structure can be exploited for targeted delivery. The body has numerous amino acid transporters (e.g., PEPT1) that can be harnessed to facilitate drug uptake. By linking this compound (or a therapeutic agent containing it) to another molecule recognized by a specific transporter, it may be possible to achieve selective accumulation in tissues or cells that overexpress that transporter, such as in certain types of cancer. For example, a study involving 3-indolepropionic acid demonstrated that coupling it with amino acids could create colon-targeted prodrugs that release the active compound in the desired location. This conceptual framework suggests that this compound could be similarly derivatized to create prodrugs with improved pharmacokinetic profiles and targeted action.

Role as Precursors in the Synthesis of Complex Natural Products

Phenylpropionic acid derivatives are important intermediates in the synthesis of various pharmaceuticals and complex molecules. For example, 3-phenylpropionic acid is a known precursor in the preparation of certain HIV protease inhibitors. The core structure of this compound contains both a 3-phenylpropionic acid backbone and a phenylacetic acid moiety, both of which are common structural motifs in natural products and bioactive compounds.

While specific examples of this compound being used directly as a precursor in the total synthesis of a complex natural product are not prominently documented, its constituent parts make it a conceptually valuable building block. β-amino acids are recognized as key starting materials in natural product chemistry. The synthesis of chiral β-amino acid derivatives is a well-established field, providing access to enantiomerically pure building blocks for complex syntheses. The presence of two distinct phenyl groups offers multiple sites for further chemical elaboration, allowing chemists to build molecular complexity. It could be used in synthetic pathways to construct alkaloids, polyketides, or other classes of natural products that feature β-amino acid or phenylpropanoid substructures.

Development of Structure-Activity Relationship (SAR) Libraries

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and testing of a series of related compounds to determine how specific structural features influence biological activity. The scaffold of this compound is ideal for the creation of SAR libraries due to its multiple, easily modifiable positions.

Systematic modifications can be made to explore their impact on a target biological process:

Aromatic Ring Substitution: Substituents (e.g., halogens, hydroxyl, methoxy, nitro groups) can be introduced onto either of the two phenyl rings. This allows for the probing of electronic and steric effects on binding affinity and activity.

Amide Linkage Modification: The phenylacetyl group could be replaced with other acyl groups (e.g., benzoyl, cyclohexanoyl, aliphatic chains of varying lengths) to investigate the importance of the linker's size, rigidity, and lipophilicity.

Backbone Alterations: The propionic acid chain can be lengthened or shortened, or substituents can be added to the α- or β-positions to explore the optimal geometry for target interaction.

Studies on analogous propionic acid derivatives have demonstrated the utility of this approach. For example, SAR studies on triaryl propionic acid analogues led to the discovery of potent receptor antagonists. Similarly, SAR analysis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that the presence of an oxime moiety significantly enhanced antiproliferative activity against cancer cells. By creating a library of compounds based on the this compound scaffold, researchers can systematically map the pharmacophore required for a desired biological effect.

| Compound | R¹ Substitution (β-Phenyl Ring) | R² Group (Acyl Moiety) | Biological Activity (e.g., IC₅₀) |

|---|---|---|---|

| Parent | -H | -CH₂-Ph | Baseline |

| A-1 | 4-Cl | -CH₂-Ph | Variable |

| A-2 | 4-OCH₃ | -CH₂-Ph | Variable |

| B-1 | -H | -Ph | Variable |

| B-2 | -H | -CH₂(Cyclohexyl) | Variable |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and stereoselective synthetic routes is paramount for the exploration of 3-Phenyl-3-phenylacetylamino-propionic acid derivatives. Future research will likely focus on moving beyond classical methods to embrace novel catalytic systems and innovative reaction pathways.

Key areas of exploration include:

Advanced Catalytic Methods: Research into bifunctional catalysts, such as amino acids like glycine, has shown promise in related syntheses by providing high yields and stereoselectivity. nih.govresearchgate.net Future work could adapt these systems for the asymmetric synthesis of chiral derivatives of this compound.

Phase-Transfer Catalysis: The use of phase-transfer catalysts has been effective in the synthesis of related structures like 2-acetylthio-3-phenyl-propionic acid. google.com This methodology could be explored to improve reaction conditions, potentially allowing for milder temperatures and easier product isolation.

Modern Coupling Reactions: Techniques such as Sonogashira and Suzuki coupling reactions are powerful tools for creating carbon-carbon bonds. rsc.org These could be employed to synthesize novel derivatives by modifying the phenyl rings of the core structure, introducing a wide range of functional groups to probe structure-activity relationships (SAR).

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based protocols for the synthesis of the target compound and its derivatives could enable more rapid and efficient library production for screening purposes.

| Synthetic Strategy | Potential Advantage | Relevant Precedent |

| Bifunctional Catalysis | High stereoselectivity and yield. | Used in the synthesis of N,N-disubstituted β-amino acids. nih.govresearchgate.net |

| Phase-Transfer Catalysis | Milder reaction conditions, simplified workup. | Applied in the synthesis of related thio-propionic acids. google.com |

| Cross-Coupling Reactions | High potential for diversification and SAR studies. | Employed for creating complex analogs of natural products. rsc.org |

| Claisen Rearrangement | Efficient C-C bond formation for core structure modification. | A key step in the synthesis of Ketoprofen, an arylpropionic acid. google.com |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry is an increasingly indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling offers a dual benefit: elucidating complex reaction mechanisms and predicting the biological activity of novel derivatives.

Future computational efforts will likely concentrate on:

Quantum Chemical Calculations: High-level theoretical studies, such as those using Coupled Cluster (CCSD) or Density Functional Theory (DFT), can be used to map the potential energy surfaces of synthetic reactions. rsc.org This provides a detailed, step-by-step understanding of reaction mechanisms, identifies rate-limiting steps, and can guide the optimization of reaction conditions to improve yields and minimize byproducts. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound derivatives when interacting with biological targets like proteins or DNA. researchgate.net These simulations can reveal key binding interactions, predict binding affinities, and explain the structural basis for biological activity, thereby guiding the design of more potent and selective molecules. researchgate.netnih.gov

Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the structural features of a series of derivatives with their biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Identification of New Biological Targets and Pathways for In Vitro Investigation

The broader class of arylpropionic acid derivatives is known to possess a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. orientjchem.orgijpsr.comhumanjournals.com This suggests that this compound could modulate multiple biological targets. A key future direction is the systematic in vitro screening of this compound and its derivatives against a diverse panel of targets.

Potential biological targets and pathways for investigation include:

Inflammatory Enzymes: As a derivative of propionic acid, investigating its potential to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) is a logical starting point. orientjchem.orghumanjournals.com

Cancer-Related Proteins: Related thiazole-containing propanoic acid derivatives have shown potential to target enzymes like SIRT2 and EGFR in lung cancer models. mdpi.com Furthermore, a structurally similar compound, Antineoplaston A10 (3-phenylacetylamino-2,6-piperidinedione), has been studied for its antineoplastic activity and potential to interact with DNA. nih.govresearchgate.net These pathways represent high-priority areas for investigation.

Neurological Receptors: Small molecule mimics of peptides, such as 3-amino-3-phenylpropionamide derivatives, have been identified as ligands for the mu opioid receptor, suggesting a potential role in neuromodulation. nih.gov

Protein Aggregation Pathways: Certain acetylamino-propionic acid structures have been investigated as inhibitors of protein aggregation, such as in the case of hen egg white lysozyme (B549824) amyloidogenesis. rsc.org This opens the possibility of exploring its utility in neurodegenerative disease models.

| Potential Biological Target | Therapeutic Area | Rationale Based on Similar Compounds |

| Cyclooxygenase (COX) Enzymes | Inflammation, Pain | Core structure is related to NSAIDs like ibuprofen. orientjchem.orghumanjournals.com |

| SIRT2, EGFR | Oncology | Thiazole derivatives of propanoic acid show activity. mdpi.com |

| DNA/Chromatin | Oncology | A similar peptide analogue shows potential for DNA binding. nih.govresearchgate.net |

| Mu Opioid Receptors | Neurology, Pain | Phenylpropionamide derivatives act as ligands. nih.gov |

| Amyloidogenic Proteins | Neurodegenerative Disease | Phenylazo-propionic acid derivatives inhibit amyloid fibrillogenesis. rsc.org |

Development of High-Throughput Screening Methodologies for Derivative Libraries

To efficiently explore the biological potential of this compound, the development and application of high-throughput screening (HTS) is essential. This involves the rapid, automated testing of a large library of chemical compounds against specific biological targets or in cell-based assays. ufl.edu

The strategy for HTS development should include:

Combinatorial Library Synthesis: The creation of a large and structurally diverse library of derivatives based on the this compound scaffold is the first critical step. This library should systematically vary the substituents on the phenyl rings and modify the propionic acid backbone.

Assay Miniaturization: Adapting biological assays to a high-density format (e.g., 384- or 1536-well plates) is necessary for automated screening. ufl.edu This reduces the amount of compound and reagents needed, lowering costs and increasing throughput. all-chemistry.com

Target-Based vs. Phenotypic Screening: A dual approach could be employed. Target-based screens would test the library against specific, purified proteins (like COX-2 or EGFR). all-chemistry.commdpi.com In parallel, phenotypic screens would assess the library's effect on whole cells, looking for desired outcomes like cancer cell death or reduction in inflammatory markers, without pre-supposing the mechanism. all-chemistry.commdpi.com

Advanced Screening Platforms: For very large libraries, emerging technologies like bead-based screening combined with Fiber-optic Array Scanning Technology (FAST) can screen millions of compounds per day, dramatically accelerating the discovery of "hit" compounds. nih.govchemrxiv.org

Interdisciplinary Research Integrating Organic Chemistry, Chemical Biology, and Computational Science

The most significant advances in understanding and utilizing this compound will emerge from a highly integrated, interdisciplinary research model. The traditional, linear approach to drug discovery is being replaced by a more dynamic, collaborative cycle where different scientific disciplines inform one another in real-time.

This integrated approach involves a synergistic workflow:

Computational Science provides initial hypotheses. Molecular modeling and QSAR can predict which derivatives are most likely to be active against specific targets and can help elucidate potential synthetic pathways. rsc.orgresearchgate.net

Organic Chemistry then synthesizes these prioritized compounds. Chemists can use the mechanistic insights from computational studies to optimize reactions, improving the efficiency of library creation. nih.gov

Chemical Biology evaluates the synthesized compounds using HTS and other in vitro assays. mdpi.com The biological data generated—identifying which compounds are active and which are not—provides crucial real-world validation of the computational models.

This biological data is then fed back to the computational scientists , who refine their models. This iterative cycle of design, synthesis, and testing allows for a much faster and more intelligent exploration of chemical space, accelerating the journey from a basic scaffold to a highly optimized lead compound.

Q & A

Q. What in vitro models best evaluate the compound’s membrane permeability for CNS applications?

- Methodological Answer : Use MDCK-MDR1 monolayers in Transwell assays to simulate blood-brain barrier (BBB) penetration. Measure apparent permeability (P) and efflux ratio (with/without inhibitors like verapamil). Parallel artificial membrane permeability assay (PAMPA) provides complementary data .

Q. How to design a SAR study for optimizing the phenylacetyl group’s bioactivity?

- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (-OCH3) substituents at para/meta positions. Test against a panel of related enzymes (e.g., serine hydrolases) to map steric/electronic effects. Plot activity vs. Hammett constants (σ) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.